molecular formula C14H17BF2O3 B15320223 2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

Cat. No.: B15320223
M. Wt: 282.09 g/mol
InChI Key: DXDAESHSMAWJIG-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone is a valuable boronic ester intermediate designed for advanced research and development, particularly in medicinal chemistry. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group acts as a protected form of the boronic acid, enhancing the compound's stability and solubility for synthetic operations . This makes the compound a crucial building block for the synthesis of complex biaryl structures, which are common scaffolds in many active pharmaceutical ingredients. The difluoromethyl ketone moiety is a key functional group of interest in drug discovery. This group can influence the electronic properties and metabolic stability of potential drug candidates, making it a valuable synthetic target. Researchers can utilize this compound to incorporate this specific substituted ethanone fragment into larger molecules, potentially for the development of protein kinase inhibitors and other therapeutics . As a synthetic intermediate, it may be used in exploratory research aimed at oncology, neurology, and other disease areas. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for any specific experimental purpose.

Properties

Molecular Formula

C14H17BF2O3

Molecular Weight

282.09 g/mol

IUPAC Name

2,2-difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

InChI

InChI=1S/C14H17BF2O3/c1-13(2)14(3,4)20-15(19-13)10-7-5-9(6-8-10)11(18)12(16)17/h5-8,12H,1-4H3

InChI Key

DXDAESHSMAWJIG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone typically involves a multi-step process. One common method is a two-step substitution reaction. The first step involves the formation of an intermediate compound, which is then further reacted to produce the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehalogenated compounds .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s affinity for carbon, leading to strong and stable interactions with biological molecules. This property is particularly valuable in drug design, where the compound can improve the stability and efficacy of pharmaceuticals .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone (Target Compound) C₁₅H₁₈B₂F₂O₃ 294.01 (calc.) -CF₂CO- on phenyl-Bpin Hypothesized enhanced stability/reactivity N/A
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone C₁₄H₁₉BO₃ 246.12 -COCH₃ on phenyl-Bpin Suzuki coupling intermediate
2,2,2-Trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone C₁₄H₁₆BF₃O₃ 300.08 -CF₃CO- on phenyl-Bpin Increased lipophilicity; optoelectronic applications
1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone C₁₄H₁₈BFO₃ 264.10 -F on phenyl ring, -COCH₃ Fluorescent probe precursor
1-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone C₁₅H₂₁BO₃ 260.14 -CH₃ on phenyl ring, -COCH₃ Enhanced steric bulk; drug discovery

Key Observations :

  • Lipophilicity: The trifluoro analog (C₁₄H₁₆BF₃O₃) exhibits higher lipophilicity (logP ~3.2 predicted) than the difluoro and non-fluorinated versions, impacting solubility and membrane permeability .
  • Steric Considerations : Methyl-substituted analogs (e.g., C₁₅H₂₁BO₃) introduce steric hindrance near the boron group, which may slow hydrolysis of the dioxaborolan ring but reduce coupling efficiency in Suzuki reactions .

Stability and Reactivity

  • Hydrolysis Sensitivity: The dioxaborolan ring in all analogs is prone to hydrolysis under acidic or aqueous conditions. Fluorinated ethanone groups may slow hydrolysis by withdrawing electron density from the boron atom .
  • Coupling Efficiency: Non-fluorinated analogs (e.g., C₁₄H₁₉BO₃) show higher reactivity in Suzuki-Miyaura couplings due to reduced steric and electronic hindrance .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone?

The compound is synthesized via Suzuki-Miyaura cross-coupling between a fluorinated aryl halide (e.g., 4-bromoacetophenone derivative) and a pinacol boronate ester. Key steps include:

  • Acylation : Introducing the difluoroethanone moiety using difluoroacetyl chloride or anhydride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Borylation : Coupling the fluorinated aryl halide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Pd catalysis. Bromoarenes typically yield higher efficiency (65%) compared to chloroarenes (32%) due to better leaving-group ability .
  • Purification : Silica gel chromatography isolates the product, with NMR (¹H, ¹³C) and MS (DART) confirming structure and purity .

Advanced: How can reaction parameters be optimized to improve yields in Suzuki-Miyaura couplings involving fluorinated boronic esters?

Optimization involves systematic evaluation of:

  • Halide Reactivity : Bromoarenes outperform chloroarenes (e.g., 65% vs. 32% yield) due to faster oxidative addition .
  • Catalyst Systems : Pd(PPh₃)₄ or Pd(dppf)Cl₂ with electron-rich ligands enhance coupling efficiency for electron-deficient aryl rings .
  • Temperature and Solvent : Reactions at 60°C in THF or dioxane for 19–20 hours balance rate and side-product formation .
  • Moisture Control : Anhydrous conditions prevent boronic ester hydrolysis, critical for maintaining reactivity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include δ ~1.3 ppm (dioxaborolane CH₃), δ ~180 ppm (ketone C=O), and aromatic protons (δ 7.2–8.0 ppm) .
  • Mass Spectrometry : DART-MS confirms molecular weight (e.g., [M+H]⁺ = 305.12) and purity .
  • 11B NMR : Detects boronic ester integrity (δ ~30 ppm) and hydrolysis products (δ ~18 ppm for boronic acid) .

Advanced: How do electronic effects of substituents influence cross-coupling reactivity?

  • Electron-Withdrawing Groups (EWGs) : Fluorine substituents increase the electrophilicity of the boron center, accelerating oxidative addition to Pd(0) .
  • Steric Hindrance : Bulky ortho-substituents reduce coupling efficiency. Meta-substituted systems (e.g., meta-terphenyls) require tailored ligands to mitigate steric clashes .
  • Base Selection : Cs₂CO₃ or K₃PO₄ enhances transmetalation in electron-deficient systems by stabilizing the Pd-aryl intermediate .

Basic: What storage conditions are recommended to ensure compound stability?

  • Inert Atmosphere : Store under argon or nitrogen to prevent boronic ester hydrolysis .
  • Desiccants : Include silica gel in storage containers to minimize moisture.
  • Temperature : Room temperature is sufficient; prolonged refrigeration may induce crystallization of impurities .

Advanced: How can contradictory literature data on catalytic systems be resolved?

  • Variable Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (mono- vs. bidentate), and solvents (THF vs. DMF) to identify optimal conditions .
  • Reproducibility Studies : Replicate protocols with controlled variables (e.g., halide source, reaction time) to isolate discrepancies. For example, shows higher yields for bromoarenes, but conflicting reports may arise from differences in Pd loading or ligand ratios .

Basic: What safety protocols are critical during handling?

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319) .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks (H335) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What non-traditional applications leverage the boronic ester functionality?

  • OLED Materials : The boronic ester serves as a building block in meta-terphenyl emitters for thermally activated delayed fluorescence (TADF) .
  • Proteomics : The fluorinated ketone acts as a photoaffinity label, exploiting C-F bond stability for target identification .
  • Petasis Reactions : Utilized in multicomponent reactions to synthesize α-amino acids or amines .

Advanced: How can researchers address challenges in chromatographic purification?

  • Solvent Gradient : Use hexane/EtOAc (4:1 to 1:1) for silica gel chromatography to resolve boronic ester by-products .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients separate polar degradation products .

Advanced: What mechanistic insights explain yield variations between halogenated precursors?

  • Oxidative Addition Rates : Bromoarenes undergo faster oxidative addition to Pd(0) due to lower bond dissociation energy vs. chloroarenes .
  • Transmetalation Efficiency : Boronic esters from bromo precursors exhibit higher stability during transmetalation, reducing protodeboronation side reactions .

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